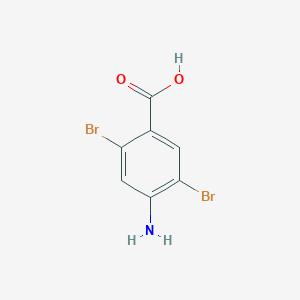
4-Amino-2,5-dibromobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2,5-dibromobenzoic acid is an organic compound with the molecular formula C7H5Br2NO2 It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2nd and 5th positions, and an amino group is substituted at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,5-dibromobenzoic acid typically involves the bromination of 4-aminobenzoic acid. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2nd and 5th positions of the benzoic acid ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The crude product is typically purified through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,5-dibromobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Nitro-2,5-dibromobenzoic acid.
Reduction: 2,5-Dibromobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-2,5-dibromobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2,5-dibromobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the bromine atoms can participate in halogen bonding. These interactions can affect the structure and function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromobenzoic acid: Lacks the amino group, making it less reactive in certain chemical reactions.
4-Amino-3,5-dibromobenzoic acid: Similar structure but with bromine atoms at different positions, leading to different chemical properties.
4-Amino-2,3-dibromobenzoic acid: Another isomer with different bromine substitution pattern.
Uniqueness
4-Amino-2,5-dibromobenzoic acid is unique due to the specific positioning of the amino and bromine groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form specific interactions with biomolecules makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C7H5Br2NO2 |
|---|---|
Molecular Weight |
294.93 g/mol |
IUPAC Name |
4-amino-2,5-dibromobenzoic acid |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) |
InChI Key |
FBUUGNPCSAPSHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)N)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















